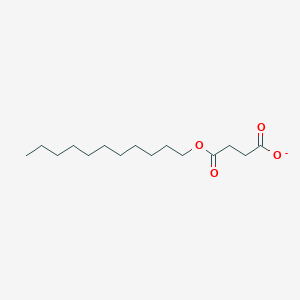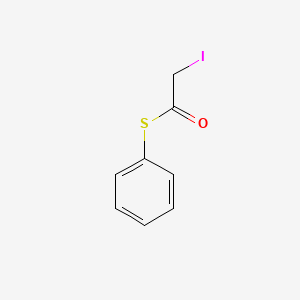
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is an organosilicon compound with the molecular formula C8H16OSi. This compound is characterized by the presence of a silane group bonded to a 3-methyl-1-oxo-2-butenyl moiety. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of trimethylsilane with a suitable precursor containing the 3-methyl-1-oxo-2-butenyl group. One common method involves the hydrosilylation reaction, where an alkene or alkyne precursor reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- involves its interaction with various molecular targets and pathways. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, trimethyl[1-methyl-2-oxo-2-(trimethylsilyl)ethoxy]-, ®-: This compound has a similar structure but with different functional groups.
Trimethylsilylacetylene: Another organosilicon compound with a different alkyl group attached to the silane.
Uniqueness
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is unique due to its specific combination of the silane group and the 3-methyl-1-oxo-2-butenyl moiety. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
73452-05-8 |
|---|---|
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H16OSi/c1-7(2)6-8(9)10(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
UWVNTEMDHYAOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)






